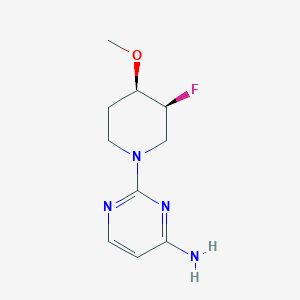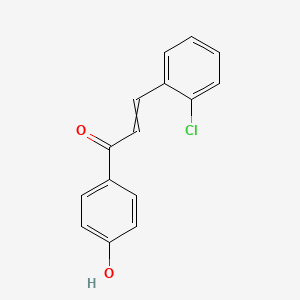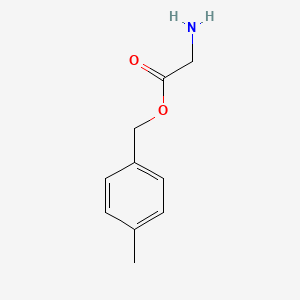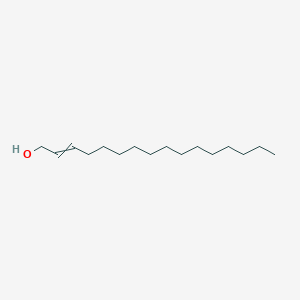![molecular formula C14H8Br2N2 B14095288 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene](/img/structure/B14095288.png)
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene is a complex organic compound with the molecular formula C14H8N2Br2 and a molecular weight of 364.04 g/mol . This compound is characterized by its unique tetracyclic structure, which includes two bromine atoms and two nitrogen atoms. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene typically involves multi-step organic reactions. The synthetic routes often include the bromination of precursor compounds under controlled conditions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity .
化学反応の分析
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The bromine atoms and nitrogen atoms in the compound play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene can be compared with other similar compounds such as:
- 4,12-Dibromo-1,9-diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadeca-2,4,6,10,12,14-hexaene : Similar structure but with different substituents .
- 4,12-Dibromo-3,11-dimethyl-1,9-diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadeca-2,4,6,10,12,14-hexaene : Contains additional methyl groups, which may affect its reactivity and applications .
These comparisons highlight the uniqueness of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0
特性
分子式 |
C14H8Br2N2 |
|---|---|
分子量 |
364.03 g/mol |
IUPAC名 |
3,8-dibromo-5,10-dihydroindolo[3,2-b]indole |
InChI |
InChI=1S/C14H8Br2N2/c15-7-1-3-11-9(5-7)13-14(17-11)10-6-8(16)2-4-12(10)18-13/h1-6,17-18H |
InChIキー |
HVERKHUKERPSBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C4=C(N3)C=CC(=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095210.png)



![8-(2-methoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095231.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095248.png)
![6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14095254.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095257.png)

![N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide](/img/structure/B14095272.png)
![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14095295.png)
![zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B14095298.png)
